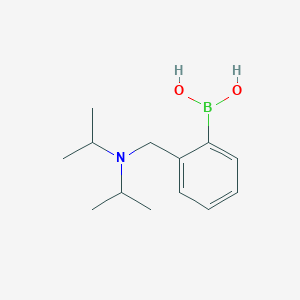

(2-((Diisopropylamino)methyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 95753-26-7 . It has a molecular weight of 235.13 and its molecular formula is C13H22BNO2 .

Molecular Structure Analysis

The molecular structure of “(2-((Diisopropylamino)methyl)phenyl)boronic acid” is represented by the InChI code: 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . The Canonical SMILES representation is: B(C1=CC=CC=C1CN(C©C)C©C)(O)O .Physical And Chemical Properties Analysis

“(2-((Diisopropylamino)methyl)phenyl)boronic acid” has a molecular weight of 235.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 235.1743591 g/mol .Applications De Recherche Scientifique

Sugar-Binding Boronic Acids

(2-((Diisopropylamino)methyl)phenyl)boronic acid and similar compounds have been studied for their ability to bind carbohydrates. A class of carbohydrate-binding boronic acids, including ortho-hydroxymethyl phenylboronic acids, has shown superior performance in complexing glycosides under physiologically relevant conditions. This feature is significant as many cell-surface glycoconjugates present free 4,6-diols, making these boronic acids useful in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acid Ferrocene Derivatives

In the realm of organometallic chemistry, (2-((Diisopropylamino)methyl)phenyl)boronic acid and its derivatives have been utilized in the synthesis of bifunctional ferrocene derivatives. These derivatives are significant for their potential in asymmetric synthesis, as demonstrated by the high enantiomeric excess achieved in some studies (Batsanov et al., 2007).

Chromatography Applications

Boronic esters, including those derived from (2-((Diisopropylamino)methyl)phenyl)boronic acid, have been explored for their application in supercritical fluid chromatography. These derivatives can rapidly form under mild conditions and significantly alter retention characteristics, as demonstrated in the chromatographic analysis of insect and plant extracts (Shim, Wilson, & Morgan, 1993).

Protective Groups in Synthesis

In synthetic chemistry, boronic acids serve as protective groups for diols. The use of boronic esters like (2-((Diisopropylamino)methyl)phenyl)boronic acid facilitates the protection and deprotection of diols under mild conditions, which is crucial in the synthesis of complex organic compounds (Shimada et al., 2018).

Fluorescent Probes and Sensors

Boronic acids, including (2-((Diisopropylamino)methyl)phenyl)boronic acid derivatives, are utilized in developing fluorescent probes for detecting various biological and chemical species. The specific reactivity of boronic acids with diols and other nucleophilic species makes them suitable for designing selective sensors (Liu, Vedamalai, & Wu, 2013).

Multifunctional Compounds

Compounds like (2-((Diisopropylamino)methyl)phenyl)boronic acid, when combined with other functional groups such as aminophosphonic acid, open up new possibilities for applications in medicine, agriculture, and industrial chemistry. Their multifunctional nature allows for diverse applications, including biological labeling and separation (Zhang et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANVKXMUYIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467288 |

Source

|

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Diisopropylamino)methyl)phenyl)boronic acid | |

CAS RN |

95753-26-7 |

Source

|

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)